プルプリン

概要

説明

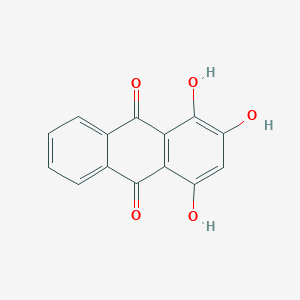

プルプリンは、1,2,4-トリヒドロキシアントラキノンとしても知られており、天然に存在するアントラキノン誘導体です。これは、9,10-アントラキノンから3つの水素原子をヒドロキシル基で置換することで正式に誘導される赤色/黄色の染料です。 プルプリンは、アカネ科のアカネ属(Rubia tinctorum)の根に見られ、歴史的に繊維の染料として使用されてきました .

科学的研究の応用

Anticancer Properties

Purpurin exhibits significant potential as an anticancer agent. Its mechanism involves photosensitization, where it generates reactive oxygen species (ROS) upon exposure to UV light, leading to apoptosis in cancer cells. This property has been explored in various studies:

- Study Findings : In vitro experiments demonstrated that purpurin can induce cell death in cancerous cells while sparing healthy cells, suggesting a targeted therapeutic approach .

- Case Study : A study involving Balb/c mice with implanted 4T1 tumors revealed that purpurin, when used in photodynamic therapy (PDT), significantly reduced tumor size by approximately 60% compared to control groups .

Anti-inflammatory Effects

Purpurin has been shown to reduce inflammation markers such as IL-6, TNF-α, and IL-1β while increasing IL-10 levels. This dual action indicates its potential as an anti-inflammatory agent:

- Mechanism : Purpurin's anti-inflammatory effects have been confirmed through studies on macrophage cell lines and adjuvant-induced arthritis models in rats .

- Data Table: Inflammatory Markers Reduction

| Marker | Control Group | Purpurin Treatment |

|---|---|---|

| IL-6 | High | Significantly Lower |

| TNF-α | High | Significantly Lower |

| IL-1β | High | Significantly Lower |

| IL-10 | Low | Increased |

Antioxidant Activity

The antioxidant properties of purpurin are attributed to its ability to scavenge free radicals and mitigate oxidative stress:

- Research Insights : Studies indicate that purpurin's antioxidant action plays a crucial role in its pharmacological efficacy, particularly in neuroprotection and cardioprotection .

pH-Sensitive Probe

Purpurin has been investigated as a pH-sensitive probe due to its colorimetric changes in response to pH variations:

- Study Results : Research demonstrated that purpurin can effectively detect pH changes in solutions and living cells, making it useful for monitoring cellular processes such as apoptosis .

Data Table: pH Sensitivity of Purpurin

| pH Level | Color Change | Fluorescence Response |

|---|---|---|

| 2.0 | Red | High |

| 4.6 | Yellow | Moderate |

| 7.0 | Green | Low |

Future Prospects

Despite the promising applications of purpurin, further research is necessary to fully understand its therapeutic potential and mechanisms of action. Current studies are exploring:

作用機序

プルプリンは、さまざまなメカニズムを通じてその効果を発揮します。

生化学分析

Biochemical Properties

Purpurin exhibits high pH-sensitive behavior, with a pKa of 4.6 . It has been used as a pH-sensitive probe to detect the pH of solutions and the intracellular pH of mammalian and bacterial cells . The protonation of the phenolic hydroxyl group under acidic conditions has been indicated by 1H NMR and FTIR studies .

Cellular Effects

Purpurin has been shown to be well-tolerated by HeLa cells, indicating its potential for use in various cellular processes . It has been used to detect pH fluctuations in living cells under various physiological conditions such as apoptosis . It has also been used for the visualization of bacteria under acidic conditions .

Molecular Mechanism

The molecular mechanism of Purpurin’s action is primarily based on its pH-sensitive behavior. It undergoes protonation under acidic conditions, leading to a hypsochromic shift in the absorption and fluorescence spectra relative to that of basic conditions . This property allows Purpurin to interact with various biomolecules and exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

The stability of Purpurin and its long-term effects on cellular function have been observed in laboratory settings. It has been found to exhibit high stability and low analyte interference

Metabolic Pathways

Its pH-sensitive behavior suggests that it may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Purpurin’s transport and distribution within cells and tissues are likely influenced by its pH-sensitive properties. It may interact with various transporters or binding proteins, affecting its localization or accumulation

Subcellular Localization

The subcellular localization of Purpurin is likely influenced by its pH-sensitive properties. It may be directed to specific compartments or organelles based on pH conditions

準備方法

合成経路と反応条件

プルプリンは、アリザリン(1,2-ジヒドロキシアントラキノン)から臭素化反応に続いて加水分解によって合成できます。 このプロセスには、アリザリンを臭素化して1,2-ジブロモ-3-ヒドロキシアントラキノンを形成し、それを加水分解してプルプリンを生成することが含まれます .

工業生産方法

プルプリンの工業生産は、通常、アカネの根からの化合物の抽出を含みます。 根は、染料の配糖体を得るために処理され、次に加水分解されてプルプリンや他のアントラキノンが放出されます .

化学反応の分析

反応の種類

プルプリンは、以下を含むさまざまな化学反応を受けます。

酸化: プルプリンは酸化されてさまざまなキノンを形成できます。

還元: それは、ヒドロキノンを形成するために還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主要な生成物

酸化: さまざまなキノンの形成。

還元: ヒドロキノンの形成。

置換: アセチル化誘導体の形成.

科学研究アプリケーション

プルプリンは、幅広い科学研究アプリケーションを持っています。

類似化合物との比較

プルプリンは、アリザリンやアントラキノンなどの他のアントラキノン誘導体と比較されることがよくあります。

類似化合物のリスト

- アリザリン(1,2-ジヒドロキシアントラキノン)

- アントラキノン(9,10-アントラキノン)

- カルミン酸

- ケルメス酸

生物活性

Purpurin, a natural anthraquinone derived from the roots of Rubia cordifolia, has garnered attention for its multifaceted biological activities, including anticancer, antimicrobial, antioxidant, and neuromodulatory effects. This article delves into the various aspects of purpurin's biological activity, supported by case studies and research findings.

1. Overview of Purpurin

Purpurin is primarily recognized for its historical use as a red dye. However, recent studies have illuminated its potential therapeutic applications due to its ability to modulate various biological processes. The compound exhibits significant antioxidant properties, which are crucial for its pharmacological effects.

2. Anticancer Activity

Purpurin has shown promise in cancer therapy through several mechanisms:

- Photosensitization : Purpurin can be activated by light to generate reactive oxygen species (ROS), leading to apoptosis in cancer cells. This property is leveraged in photodynamic therapy (PDT) where purpurin acts as a photosensitizer, effectively targeting tumor cells while sparing normal tissues .

- Inhibition of Cell Proliferation : Studies indicate that purpurin inhibits the proliferation of various cancer cell lines by disrupting critical cellular processes. For instance, it was found to inhibit the assembly of FtsZ, a protein essential for bacterial cytokinesis, suggesting potential pathways for targeting cancer cells as well .

Table 1: Summary of Anticancer Mechanisms

3. Antimicrobial Activity

Purpurin demonstrates significant antibacterial properties:

- Mechanism of Action : It inhibits bacterial growth in a concentration-dependent manner and induces filamentation in bacterial cells. This effect is attributed to its interaction with the FtsZ protein, disrupting its assembly and function .

- Potential Applications : Given the rising antibiotic resistance, purpurin's ability to target bacterial cytokinesis presents an exciting avenue for developing new antibacterial agents .

4. Antioxidant and Anti-inflammatory Effects

The antioxidant properties of purpurin play a crucial role in its therapeutic potential:

- Oxidative Stress Reduction : Purpurin mitigates oxidative stress by scavenging free radicals, which is fundamental in treating conditions associated with inflammation and cellular damage .

- Adjuvant-Induced Arthritis Model : In animal studies, purpurin has shown efficacy in reducing inflammation and modulating immune responses, highlighting its potential in treating inflammatory diseases .

5. Neuromodulatory Effects

Recent research indicates that purpurin can cross the blood-brain barrier:

- Neuroprotective Properties : Purpurin exhibits antidepressant and anti-Alzheimer effects by modulating neurotransmitter systems and reducing neuroinflammation .

- Case Studies : Animal models have demonstrated improvements in cognitive function following purpurin treatment, suggesting its utility in neurodegenerative disorders .

6. Conclusion

Purpurin represents a promising compound with diverse biological activities that could be harnessed for therapeutic applications. Its multifaceted mechanisms—ranging from anticancer and antimicrobial effects to antioxidant and neuromodulatory properties—underscore the need for further research to fully elucidate its potential.

特性

IUPAC Name |

1,2,4-trihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5/c15-8-5-9(16)14(19)11-10(8)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,15-16,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNQQADTFFCFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021214 | |

| Record name | Purpurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange or red solid; [Merck Index] Dark brown powder; [Aldrich MSDS] | |

| Record name | 1,2,4-Trihydroxy-9,10-anthracenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9871 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

81-54-9 | |

| Record name | Purpurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purpurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PURPURIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purpurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PURPURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1GT81LS6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。